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This technical support center provides essential information for researchers, scientists, and
drug development professionals working with the first-in-class PI3SK-gamma inhibitor, eganelisib
(IP1-549). This guide focuses on the dose-limiting toxicities (DLTs) observed in Phase 1 clinical
trials, offering troubleshooting advice and frequently asked questions to support your
experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What were the primary endpoints of the eganelisib (IP1-549) Phase 1/1b MARIO-1 trial?

The primary endpoints of the MARIO-1 (NCT02637531) study were to evaluate the safety and
tolerability of once-daily eganelisib as a monotherapy and in combination with nivolumab in
patients with solid tumors. This included determining the incidence of dose-limiting toxicities
(DLTs) and overall adverse events (AES).[1]

Q2: What was the dose escalation strategy used in the MARIO-1 trial?

The dose-escalation cohorts in the MARIO-1 trial received eganelisib at doses ranging from 10-
60 mg for monotherapy and 20-40 mg for the combination therapy with nivolumab.[1] For the
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combination therapy, a 6+6 design was utilized, with eganelisib administered daily and
nivolumab at 240 mg every two weeks.[2]

Q3: Were any dose-limiting toxicities observed during the initial 28-day observation period in
the monotherapy arm?

No, DLTs were not observed within the first 28 days of treatment in the monotherapy arm of the
study.[1]

Q4: What were the key dose-limiting toxicities that emerged in later treatment cycles of
eganelisib monotherapy?

Toxicities that met the criteria for DLTs, primarily Grade 3 reversible elevations in hepatic
enzymes, were observed with the 60 mg dose of eganelisib in later treatment cycles.[1]

Q5: What were the dose-limiting toxicities observed with the eganelisib and nivolumab
combination therapy?

In the combination arm, DLTs occurred at the 30 mg dose of eganelisib (Grade 3 rash) and the
40 mg dose (Grade 3 rash; Grade 3 ALT/AST increase).[2]

Troubleshooting Guide
Issue: Unexpected hepatic enzyme elevations are observed in preclinical models.

Possible Cause: This may be an on-target effect of eganelisib, as reversible increases in
alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were the most common
treatment-related Grade >3 toxicities in the monotherapy arm of the Phase 1 trial.[1]

Recommendation:
o Monitor liver function tests closely and frequently.

» Consider dose-response studies to establish a therapeutic window with acceptable hepatic
toxicity.

« In clinical trial design, a clear protocol for dose interruption and reduction upon observation
of elevated transaminases is crucial.
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Issue: Skin rash is developing in subjects during combination studies with a PD-1 inhibitor.

Possible Cause: Rash was a notable adverse event in the combination therapy arm of the
MARIO-1 trial, with Grade 3 rash being a DLT at the 30 mg and 40 mg dose levels.[2] This may
be an immune-mediated response enhanced by the combination.

Recommendation:
e Implement a proactive dermatological monitoring plan.
o Establish clear grading criteria for rash severity.

e Have a management plan in place, which may include topical corticosteroids or dose
modification of eganelisib.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities in Eganelisib (IP1-549) Phase 1 Trials

Dose-Limiting
Therapy Dose Level . Grade
Toxicity

Reversible hepatic
Monotherapy 60 mg )
enzyme elevations

Combination with

) 30 mg Rash 3
Nivolumab
Combination with Rash, ALT/AST

) 40 mg
Nivolumab Increase

Table 2: Common Treatment-Related Grade =3 Toxicities
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Therapy Toxicity Percentage of Patients
Monotherapy Increased ALT 18%

Monotherapy Increased AST 18%

Monotherapy Increased Alkaline -

Phosphatase

Combination with Nivolumab Increased AST 13%

Combination with Nivolumab Increased ALT 10%

Combination with Nivolumab Rash 10%

Experimental Protocols

The Phase 1/1b MARIO-1 trial (NCT02637531) was a first-in-human, open-label, multicenter
study.[1]

» Patient Population: Patients with advanced solid tumors.

e Monotherapy Dose Escalation: Patients (n=39) received eganelisib at doses of 10, 20, 30,
40, and 60 mg once daily.[1]

o Combination Therapy Dose Escalation: Patients (n=180) received eganelisib at doses of 20,
30, and 40 mg once daily in combination with 240 mg of nivolumab administered

intravenously every two weeks.[1][2]

e DLT Assessment Period: The primary DLT observation period was the first 28 days of

treatment.[1]

o Safety Monitoring: Included regular physical examinations, vital sign measurements, and
laboratory tests, with a focus on hematology, clinical chemistry (including liver function tests),

and urinalysis.
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Caption:

Dose-limiting toxicities observed in Phase 1 trials of eganelisib.
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Caption: Simplified workflow for the MARIO-1 Phase 1 trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Navigating Eganelisib (IPI-549) Phase 1 Trials: A
Technical Support Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10772708/docs#navigating-eganelisib-ipi-549-phase-
1-trials-a-technical-support-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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